Cafeato de metilo

Descripción general

Descripción

El cafeato de metilo es un éster del ácido cafeico, un compuesto fenólico natural. Es conocido por su actividad inhibitoria de la α-glucosidasa y se encuentra en el fruto de Solanum torvum . Este compuesto ha atraído atención debido a sus posibles beneficios para la salud, incluidos los efectos antidiabéticos y neuroprotectores .

Aplicaciones Científicas De Investigación

El cafeato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos fenólicos y derivados.

Biología: Se estudia por sus propiedades antioxidantes y antiinflamatorias.

Medicina: Se investiga por sus posibles efectos neuroprotectores y antidiabéticos.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

El cafeato de metilo ejerce sus efectos a través de varios mecanismos:

Inhibición de la α-Glucosidasa: Inhibe la enzima α-glucosidasa, que participa en la digestión de los carbohidratos, lo que reduce los niveles de glucosa en sangre.

Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.

Efectos Antiinflamatorios: Regula a la baja las citocinas proinflamatorias e inhibe la activación de NF-κB, un factor de transcripción clave en la inflamación.

Análisis Bioquímico

Biochemical Properties

Methyl caffeate interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit α-glucosidase inhibitory activity , which plays a crucial role in the breakdown of carbohydrates and absorption of sugars in the human body. This suggests that methyl caffeate could potentially be used in the management of diabetes .

Cellular Effects

Methyl caffeate has shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated anti-proliferative activity against cervical cancer cells, as well as anti-cancer activity against lung and white blood cells . It also shows an antidiabetic effect in streptozotocin-induced diabetic rats .

Molecular Mechanism

The molecular mechanism of action of methyl caffeate involves its interactions with biomolecules at the molecular level. For instance, it inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates . This inhibition could potentially slow down the absorption of glucose in the body, thereby helping to manage blood sugar levels .

Temporal Effects in Laboratory Settings

It has been observed that methyl caffeate exhibits significant neuroprotective properties against hydrogen peroxide-induced cell damage, suggesting its potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of methyl caffeate can vary with different dosages in animal models. For instance, it has shown an antidiabetic effect in streptozotocin-induced diabetic rats

Metabolic Pathways

Methyl caffeate is involved in various metabolic pathways. It is first synthesized in plants through the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cafeato de metilo puede sintetizarse mediante la esterificación del ácido cafeico con metanol. Esta reacción típicamente requiere un catalizador ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo . La reacción procede de la siguiente manera: [ \text{Ácido cafeico} + \text{Metanol} \xrightarrow{\text{H}2\text{SO}_4} \text{this compound} + \text{Agua} ]

Métodos de Producción Industrial: En entornos industriales, la producción de this compound involucra procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas asegura mayores rendimientos y pureza del producto {_svg_4}.

Análisis De Reacciones Químicas

Tipos de Reacciones: El cafeato de metilo se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, lo que lleva a varios derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos electrofílicos como el bromo o el ácido nítrico en condiciones controladas.

Principales Productos Formados:

Oxidación: Formación de quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Varios derivados sustituidos del this compound.

Comparación Con Compuestos Similares

El cafeato de metilo se compara con otros compuestos similares, como:

Ácido Cafeico: El compuesto principal, que también exhibe propiedades antioxidantes y antiinflamatorias.

Cafeato de Etilo: Otro éster del ácido cafeico con actividades biológicas similares.

Éster Fenetílico del Ácido Cafeico (CAPE): Conocido por sus potentes efectos antioxidantes y antiinflamatorios.

Singularidad: El this compound destaca por su actividad inhibitoria específica de la α-glucosidasa, lo que lo hace particularmente valioso en la investigación antidiabética .

Actividad Biológica

Methyl caffeate, a naturally occurring ester of caffeic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This article explores the various biological effects of methyl caffeate, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

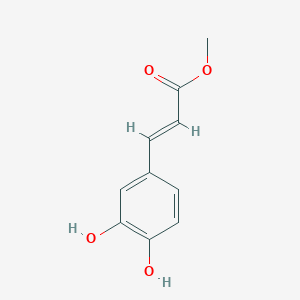

Methyl caffeate (MC) is chemically described as methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. It is primarily isolated from various plant sources, including Prunus persica (peach flowers) and Solanum torvum (turkey berry). Its structure is pivotal in mediating its biological activities.

1. Antioxidant Activity

Methyl caffeate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. For instance, studies indicate that methyl caffeate can protect neuronal cells from hydrogen peroxide-induced damage by attenuating oxidative stress markers.

2. Anti-Inflammatory Effects

Research has demonstrated that methyl caffeate possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This effect is particularly relevant in conditions such as neurodegeneration and diabetes.

3. Neuroprotective Properties

Methyl caffeate's neuroprotective effects have been highlighted in various studies. It has been shown to protect neuronal cells from oxidative damage and apoptosis, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

4. Anticancer Activity

Recent studies have reported the anticancer effects of methyl caffeate against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including modulation of cell cycle regulators and apoptotic pathways.

5. Antidiabetic Effects

Methyl caffeate has been investigated for its potential in managing type 2 diabetes mellitus (T2DM). In vitro studies using INS-1 pancreatic β-cells showed that methyl caffeate enhances glucose-stimulated insulin secretion (GSIS) by upregulating key signaling proteins such as PPARγ and PDX-1, which are crucial for β-cell function.

Case Study 1: Neuroprotection

A study conducted on human neuroblastoma SH-SY5Y cells demonstrated that treatment with methyl caffeate significantly reduced cell death induced by oxidative stress. The protective effect was attributed to its ability to enhance antioxidant enzyme activity and reduce lipid peroxidation levels.

Case Study 2: Antidiabetic Mechanism

In an animal model of T2DM, oral administration of methyl caffeate improved glucose tolerance and increased insulin secretion. The study highlighted the compound's capability to modulate the IRS-2 signaling pathway, similar to the action of standard antidiabetic drugs like gliclazide.

Data Tables

Propiedades

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl caffeate exert its insulin secretion-enhancing effect?

A1: [] Methyl caffeate has been shown to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. This effect is thought to be mediated through the activation of several signaling pathways involved in β-cell function and insulin secretion. Specifically, methyl caffeate enhances the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ), key transcription factors involved in insulin production and secretion. Additionally, it increases the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, signaling molecules downstream of the insulin receptor that promote insulin secretion.

Q2: What is the role of methyl caffeate in protecting kidney cells from contrast-induced apoptosis?

A2: [] Methyl caffeate has demonstrated a protective effect against apoptosis induced by iodixanol, a contrast agent used in medical imaging, in the kidney epithelium cell line LLC-PK1. Studies suggest that methyl caffeate reduces intracellular reactive oxygen species (ROS) generated by iodixanol, thereby mitigating oxidative stress and subsequent apoptotic cell death. Additionally, methyl caffeate downregulates the phosphorylation of stress-activated protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are typically activated in response to iodixanol-induced cytotoxicity. This protective effect also involves the downregulation of kidney injury molecule-1 (KIM-1) and cleaved caspase-3, both of which are associated with apoptosis and kidney damage.

Q3: How does methyl caffeate contribute to the phytotoxic effects of certain plants?

A4: [, , ] Methyl caffeate has been identified as a phytotoxic substance in several plant species, including Senna garrettiana, Heliotropium indicum, and Lamium amplexicaule. Studies have shown that methyl caffeate can inhibit seed germination, seedling growth, and biomass accumulation of various test plants, suggesting its potential role in allelopathy, a phenomenon where one plant species inhibits the growth of others. The potency of methyl caffeate's phytotoxic effects varies depending on the target plant species and the concentration used. For example, it exhibits stronger inhibitory effects on Lepidium sativum root growth compared to shoot growth.

Q4: What is the molecular formula and weight of methyl caffeate?

A4: Methyl caffeate has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.

Q5: How stable is methyl caffeate under different pH conditions?

A6: [] Methyl caffeate shows good stability in a pH range of 2–5, suggesting its potential for applications in acidic environments or formulations.

Q6: Can methyl caffeate be enzymatically synthesized?

A7: [] Yes, methyl caffeate can be enzymatically synthesized using lipase as a catalyst in a microreactor with ionic liquid as the reaction medium. This method offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yield, and reduced environmental impact.

Q7: How do structural modifications of caffeic acid analogs affect their biological activity?

A8: [, ] Structural modifications of caffeic acid analogs, such as changes in the ester chain length or the introduction of additional functional groups, can significantly impact their biological activity. For instance, methyl caffeate, with its methyl ester group, exhibits potent α-glucosidase inhibitory activity, while other caffeoyl derivatives with longer alkyl chains show reduced activity. This suggests that the size and hydrophobicity of the ester group play a crucial role in the interaction with the enzyme's active site. Additionally, the presence and position of hydroxyl groups on the aromatic ring can also influence the antioxidant and antitumor activities of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.